molecular formula C10H4ClF3IN B1490520 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline CAS No. 887350-57-4

4-Chloro-6-iodo-2-(trifluoromethyl)quinoline

Cat. No.: B1490520
CAS No.: 887350-57-4
M. Wt: 357.5 g/mol
InChI Key: FWWIGMZXSVMVEZ-UHFFFAOYSA-N
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Description

Classification and Position within Quinoline Family

This compound belongs to the extensive quinoline family of heterocyclic aromatic compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Quinoline itself has the molecular formula C₉H₇N and serves as the parent compound for numerous derivatives with diverse biological and chemical properties. The compound under examination represents a highly functionalized member of this family, specifically classified as a halogenated quinoline due to the presence of both chlorine and iodine substituents.

The quinoline family encompasses a vast array of compounds with significant importance in medicinal chemistry, materials science, and synthetic organic chemistry. Quinoline derivatives have been found to possess antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic activities. Within this diverse family, halogenated quinolines represent a particularly important subclass that has garnered substantial research attention due to their enhanced biological activities and unique chemical properties.

The positioning of this compound within the quinoline family is defined by its specific substitution pattern. The presence of electron-withdrawing groups, particularly the trifluoromethyl group at position 2, significantly alters the electronic distribution compared to the parent quinoline compound. This electronic modification places the compound in a specialized category of quinoline derivatives with enhanced reactivity and potential for specific chemical transformations.

Table 1: Classification Hierarchy of this compound

Classification Level Category Specific Designation
Chemical Family Heterocyclic Compounds Nitrogen-containing aromatic systems
Structural Class Quinoline Derivatives Bicyclic aromatic compounds
Functional Category Halogenated Quinolines Multiple halogen substituents
Substitution Type Polysubstituted Quinoline Tri-substituted derivative
Electronic Character Electron-deficient System Strong electron-withdrawing groups

Structural Characteristics and Nomenclature

The structural characteristics of this compound are defined by its systematic nomenclature, which precisely describes the positions and nature of its substituents on the quinoline backbone. The compound features a quinoline core with three distinct substituents: a chlorine atom at position 4, an iodine atom at position 6, and a trifluoromethyl group at position 2. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the standard numbering system for quinoline derivatives.

The molecular structure can be represented by the International Chemical Identifier code: InChI=1S/C10H4ClF3IN/c11-7-4-9(10(12,13)14)16-8-2-1-5(15)3-6(7)8/h1-4H, which provides a complete description of the compound's connectivity. The Simplified Molecular Input Line Entry System representation is C1=CC2=C(C=C1I)C(=CC(=N2)C(F)(F)F)Cl, offering an alternative structural encoding that is particularly useful for computational applications.

The geometric arrangement of substituents creates significant steric and electronic effects within the molecule. The trifluoromethyl group at position 2 is positioned adjacent to the nitrogen atom of the quinoline ring, creating a particularly electron-deficient region that influences the compound's reactivity. The chlorine atom at position 4 occupies a position that is electronically activated for nucleophilic substitution reactions, while the iodine atom at position 6 provides a site for potential cross-coupling reactions or other transformations.

Table 2: Structural Parameters of this compound

Structural Feature Value Chemical Significance
Molecular Formula C₁₀H₄ClF₃IN Reflects high halogen content
Molecular Weight 357.5 g/mol Substantial mass due to iodine
Chemical Abstracts Service Number 887350-57-4 Unique identifier
International Chemical Identifier Key FWWIGMZXSVMVEZ-UHFFFAOYSA-N Structural hash code
Number of Aromatic Rings 2 Quinoline bicyclic system
Number of Heteroatoms 5 N, Cl, I, and three F atoms

The electronic properties of the compound are significantly influenced by the nature and positioning of its substituents. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, with a Hammett sigma parameter that substantially reduces electron density in the aromatic system. This electronic effect is amplified by the presence of the chlorine and iodine atoms, which also possess electron-withdrawing characteristics, albeit to a lesser degree than the trifluoromethyl group.

Historical Context of Halogenated Quinoline Development

The development of halogenated quinoline compounds has deep historical roots that trace back to the early discoveries in quinoline chemistry during the nineteenth century. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound leukol, meaning "white oil" in Greek. This seminal discovery laid the foundation for subsequent investigations into quinoline derivatives and their chemical modifications.

The historical significance of quinoline derivatives became apparent through the discovery and development of antimalarial compounds. The first antimalarial drug, quinine, was isolated from the bark of the Cinchona tree indigenous to South and Central America, representing an alkaloid compound categorized as quinoline methanol. This natural product demonstrated the profound biological activity that could be associated with quinoline-containing compounds, spurring interest in synthetic modifications and improvements.

During World War One, the German government initiated systematic efforts to develop alternatives to quinine, leading to significant advances in synthetic quinoline chemistry. Chloroquine, a synthetic analogue with the same mechanism of action as quinine, was discovered in 1934 by Hans Andersag and coworkers at the Bayer laboratories, who named it resochin. Although initially considered too toxic for human use, the compound was later recognized for its significant therapeutic value and introduced into clinical practice in 1947 for the prophylactic treatment of malaria.

The development of quinolone antibiotics represents another crucial milestone in halogenated quinoline chemistry. The first antimicrobial quinolone was discovered approximately fifty years ago as an impurity in the chemical manufacture of chloroquine. This serendipitous discovery demonstrated anti-gram-negative antibacterial activity and led to the subsequent development of nalidixic acid, which was commercialized as the first clinically useful quinolone antibiotic. The introduction of fluorine atoms into quinolone structures created the fluoroquinolone class, which significantly expanded antibacterial activity to include gram-positive bacteria.

Table 3: Historical Milestones in Halogenated Quinoline Development

Year Discovery/Development Significance Key Researchers
1834 Quinoline extraction from coal tar Foundation of quinoline chemistry Friedlieb Ferdinand Runge
1934 Chloroquine synthesis First synthetic antimalarial quinoline Hans Andersag et al.
1947 Chloroquine clinical introduction Widespread antimalarial application Multiple clinical teams
1960s Quinolone antibiotic discovery Serendipitous bacterial activity finding Sterling Drug researchers
1962 Nalidixic acid introduction First commercial quinolone antibiotic George Lesher et al.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of chemical science, encompassing synthetic methodology, structure-activity relationships, and materials applications. Heterocyclic compounds containing nitrogen, such as quinoline derivatives, represent fundamental building blocks in pharmaceutical chemistry and have been the subject of extensive research due to their diverse biological activities. The specific substitution pattern found in this compound provides unique opportunities for investigating the effects of multiple electron-withdrawing groups on quinoline reactivity and properties.

Research investigations into halogenated quinolines have revealed their potential as enhanced antibacterial agents with activities against drug-resistant bacterial pathogens. Studies have demonstrated that select halogenated quinolines can eradicate drug-resistant, gram-positive bacterial pathogens and their corresponding biofilms. The halogenated quinoline scaffold has been found to be synthetically tunable, allowing researchers to discover unique antibacterial profiles through extensive analogue synthesis and microbiological studies. These findings highlight the importance of continued research into heavily substituted quinoline derivatives like this compound.

The synthetic accessibility and chemical versatility of quinoline derivatives make them valuable intermediates in complex molecule synthesis. The presence of multiple halogen atoms in this compound provides numerous sites for chemical modification through cross-coupling reactions, nucleophilic substitutions, and other transformations. This versatility is particularly valuable in medicinal chemistry programs where systematic structural modifications are required to optimize biological activity and pharmacological properties.

Contemporary research has focused on understanding the electronic effects of multiple substituents on quinoline systems. The combination of chlorine, iodine, and trifluoromethyl groups in specific positions creates a unique electronic environment that influences both chemical reactivity and potential biological interactions. Computational studies and experimental investigations have provided insights into how these electronic effects can be harnessed for specific applications in drug discovery and materials science.

Table 4: Research Applications of this compound

Research Area Application Type Specific Investigation Expected Outcomes
Medicinal Chemistry Lead compound optimization Structure-activity relationship studies Enhanced biological activity
Synthetic Chemistry Cross-coupling substrate Palladium-catalyzed transformations Complex molecule synthesis
Materials Science Electronic materials Fluorinated quinoline applications Advanced material properties
Computational Chemistry Electronic structure analysis Density functional theory calculations Property prediction
Chemical Biology Biological probe development Target identification studies Mechanism elucidation

The continued investigation of quinoline derivatives like this compound represents an active area of research with significant potential for breakthrough discoveries. The unique combination of structural features present in this compound provides researchers with a valuable tool for exploring the boundaries of quinoline chemistry and its applications in diverse scientific disciplines. As new synthetic methodologies and analytical techniques continue to emerge, the significance of such heavily substituted heterocyclic compounds in advancing chemical knowledge and practical applications is expected to grow substantially.

Properties

IUPAC Name

4-chloro-6-iodo-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3IN/c11-7-4-9(10(12,13)14)16-8-2-1-5(15)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWIGMZXSVMVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-iodo-2-(trifluoromethyl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with three significant substituents:

  • Chlorine at the 4-position
  • Iodine at the 6-position
  • Trifluoromethyl group at the 2-position

These modifications enhance its lipophilicity and metabolic stability, potentially improving its interaction with biological targets.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets. The presence of halogen atoms and the trifluoromethyl group may facilitate binding to enzymes or receptors, leading to:

  • Inhibition of bacterial enzymes : This could disrupt essential cellular processes in bacteria.
  • Induction of apoptosis in cancer cells : The compound may interfere with cellular signaling pathways critical for cancer cell survival.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness is attributed to its ability to disrupt cell membrane integrity and inhibit vital enzymatic functions within microbial cells.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it could inhibit cell proliferation and induce apoptosis in cancer cell lines. Notably, a study utilizing zebrafish embryos as a model indicated significant growth inhibition, suggesting that this compound could serve as a lead for further anticancer drug development .

Case Studies and Research Findings

  • Zebrafish Model Study : A study focusing on quinoline-derived trifluoromethyl alcohols found that compounds similar to this compound displayed potent growth inhibition in zebrafish embryos. This model is effective for screening potential anticancer agents due to its simplicity and relevance to vertebrate biology .
  • Synthesis and Structure-Activity Relationship (SAR) : Investigations into the synthesis of quinoline derivatives revealed that modifications at specific positions significantly affect biological activity. For instance, the introduction of trifluoromethyl groups was shown to enhance lipophilicity and biological efficacy .
  • Antimicrobial Efficacy : A comparative study on various quinoline derivatives demonstrated that those with halogen substitutions exhibited superior antimicrobial activity against Staphylococcus epidermidis compared to non-substituted variants .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains; disrupts cell membrane integrity
AnticancerInduces apoptosis; inhibits proliferation in cancer cell lines
Zebrafish ModelSignificant growth inhibition; potential lead for drug development

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group significantly enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with cellular targets .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus32 µg/mL
Control (Standard Antibiotic)16 µg/mL

Antiviral Properties : Preliminary studies suggest that this compound may also exhibit antiviral activities, potentially targeting specific viral enzymes or receptors, although further research is needed to elucidate these mechanisms .

Drug Development : The compound serves as a valuable building block for synthesizing novel therapeutic agents. Its unique structure allows for modifications that can lead to enhanced biological activity and reduced toxicity profiles .

Agrochemical Applications

The derivatives of this compound are utilized in the agrochemical industry for developing new pesticides and herbicides. The trifluoromethyl group contributes to increased metabolic stability and bioactivity against pests, making it an attractive candidate for agricultural applications . More than 20 new agrochemicals containing trifluoromethylpyridines have been developed, demonstrating the compound's versatility in this field.

Materials Science

In materials science, this compound is explored for its potential use in producing specialty chemicals and materials with unique properties. The incorporation of halogen atoms like chlorine and iodine can modify the electronic properties of materials, enhancing their performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that modifications in the quinoline structure could lead to improved efficacy against resistant bacterial strains, highlighting the compound's potential as a lead candidate for developing new antibiotics .

Case Study 2: Drug Development

In a recent investigation into drug development, researchers synthesized a series of quinoline derivatives based on the structure of this compound. These derivatives were tested for their activity against malaria parasites, showing promising results that warrant further exploration for potential therapeutic use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

Table 1: Key Analogs and Their Properties
Compound Substituents Molecular Weight Melting Point (°C) Boiling Point (°C) Key References
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline 4-Cl, 6-OCH₃, 2-CF₃ 245.63
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline 4-Cl, 6-CH₃, 2-CF₃ 245.63 62–65 258.4 ± 35.0
4-Chloro-6-(trifluoromethyl)quinoline 4-Cl, 6-CF₃ 231.60
Ethyl 4-chloro-7-iodoquinoline-3-carboxylate 4-Cl, 7-I, 3-CO₂Et 375.61

Key Observations :

  • The iodo substituent (as in the target compound) offers superior reactivity for cross-coupling but may increase molecular weight and reduce solubility .
  • Trifluoromethyl groups at the 2-position enhance thermal stability, as seen in the high boiling point (258°C) of the methyl-substituted analog .

Comparison :

  • The target compound likely requires iodine-selective cross-coupling , similar to the Pd-mediated arylation in , but yields may be lower due to steric effects.
  • Methoxy or methyl analogs (e.g., ) are synthesized via simpler routes, such as nucleophilic substitution, with higher yields (up to 89%) .

Key Insights :

  • The trifluoromethyl group at the 2-position (as in the target compound) is critical for receptor binding, as seen in , where it improved α3β4 receptor potency by 3-fold.
  • falciparum.

Preparation Methods

Direct Halogenation and Functionalization of Quinoline Core

One reported approach involves the selective halogenation of a quinoline or quinazoline precursor, followed by the introduction of the trifluoromethyl group. For example, refluxing a precursor compound with 4-chloro-6-iodo-quinazoline in isopropanol can yield halogenated quinoline derivatives with high regioselectivity.

  • Step a: Reflux reaction of a quinoline precursor with 4-chloro-6-iodo-quinazoline in isopropanol.
  • Step b: Preparation of a palladium catalyst by heating a mixture of diatomaceous earth, tin dichloride, trifluoroacetic acid, H2PdCl4, and polyvinylpyrrolidone in water at 100–150°C to facilitate catalytic reactions.

This method emphasizes the use of palladium catalysis to enable coupling reactions that introduce or modify substituents on the quinoline ring.

Suzuki–Miyaura Cross-Coupling Reactions

A widely utilized method for synthesizing halogenated quinolines with trifluoromethyl substituents involves Suzuki–Miyaura cross-coupling reactions. This method allows the coupling of aryl boronic acids or esters with halogenated quinoline intermediates.

  • Conversion of 3-iodo-4-methoxyquinolines to 4-chloro-3-iodoquinolines using neat phosphorus oxychloride.
  • Nucleophilic displacement of the chloro substituent with sodium methoxide to yield 3-iodo-4-methoxyquinolines.
  • Subsequent Suzuki–Miyaura coupling with phenoxyphenylboronic acid in the presence of palladium tetrakis(triphenylphosphine) and aqueous potassium carbonate to form diarylether-substituted quinolines.

This approach is advantageous for its versatility and the ability to introduce diverse substituents, including trifluoromethyl groups, by selecting appropriate boronic acid partners.

Copper-Mediated Coupling for Diarylether Formation

Copper-catalyzed coupling reactions have also been employed to synthesize diarylether-substituted quinolines, which can include trifluoromethyl substituents.

  • Coupling of 4-bromophenol with 4-trifluoromethoxyphenyl boronic acid using Hunig’s base and pyridine to form bromo diarylethers.
  • Subsequent palladium-mediated borylation and coupling with 3-iodo-4-ethoxyquinolines to yield 4(1H)-quinolone-3-diarylethers.

This method allows the introduction of trifluoromethyl groups indirectly via functionalized aryl partners.

Research Findings and Data Analysis

Reaction Conditions and Catalysts

Step Reagents/Conditions Temperature (°C) Catalyst/Notes Yield/Outcome
a Reflux with 4-chloro-6-iodo-quinazoline in isopropanol ~80-100 - Formation of halogenated quinoline intermediates
b Pd catalyst preparation: diatomaceous earth, SnCl2, trifluoroacetic acid, H2PdCl4, PVP in water 100-150 Pd catalyst generation for coupling reactions Efficient catalyst formation for subsequent steps
- Suzuki–Miyaura coupling: 3-iodo-4-methoxyquinoline + phenoxyphenylboronic acid 80-100 Pd(PPh3)4, K2CO3 aqueous solution High yield of diarylether quinoline derivatives
- Copper-mediated coupling of aryl halides and boronic acids 80-110 CuI, picolinic acid, K3PO4 Effective diarylether formation with trifluoromethyl substituents

Selectivity and Stability

  • The introduction of trifluoromethyl groups and halogen substituents like chloro and iodo enhances the metabolic stability and bioactivity of quinoline derivatives.
  • Selective deprotection and substitution steps require careful control of reaction conditions to avoid cleavage of sensitive groups, such as methoxy or ethoxy substituents.

Summary Table of Key Preparation Steps

Preparation Step Description Key Reagents/Conditions Outcome
Halogenation of quinoline precursor Reflux with 4-chloro-6-iodo-quinazoline in isopropanol Isopropanol, reflux Halogenated quinoline intermediate
Pd catalyst preparation Heating mixture of diatomaceous earth, SnCl2, H2PdCl4, etc. 100-150°C, aqueous medium Pd catalyst for coupling reactions
Suzuki–Miyaura coupling Coupling of 3-iodo-4-methoxyquinoline with aryl boronic acid Pd(PPh3)4, K2CO3, aqueous Diarylether quinoline derivatives
Copper-mediated diarylether formation Coupling of aryl halides and boronic acids CuI, picolinic acid, K3PO4 Formation of trifluoromethyl-substituted diarylethers

Q & A

Q. What are the classical synthetic routes for preparing 4-Chloro-6-iodo-2-(trifluoromethyl)quinoline, and how do reaction conditions influence product yield?

The synthesis of halogenated quinolines typically involves cyclization or substitution reactions. Classical protocols like the Gould–Jacob or Friedländer synthesis can be adapted by introducing halogen substituents (e.g., iodine or chlorine) via electrophilic substitution or nucleophilic displacement. For example, zinc-mediated coupling of cyclopropyl acetylene with halogenated anilines in toluene at 50°C has been used for similar trifluoromethylquinolines . Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., anhydrous Zn(II)) critically affect regioselectivity and yield. Column chromatography (hexane/ethyl acetate gradients) is commonly employed for purification .

Q. How does the reactivity of the iodine and chlorine substituents in this compound influence its utility in further functionalization?

The iodine atom at position 6 is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its polarizable C–I bond, enabling aryl or alkyl group introductions. In contrast, the chlorine at position 4 is less reactive but can undergo nucleophilic substitution under harsh conditions (e.g., NaOMe in DMF at 120°C) . The trifluoromethyl group at position 2 is typically inert, making it a stable directing group for regioselective modifications .

Q. What purification and characterization techniques are recommended for isolating high-purity this compound?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is standard. For thermally stable derivatives, recrystallization from ethanol/water mixtures can improve purity .
  • Characterization : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/19F^{19}\text{F} NMR confirm molecular identity. X-ray crystallography (using SHELX programs) resolves structural ambiguities, particularly for regiochemistry .

Q. What safety protocols are essential for handling halogenated quinolines like this compound?

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Dispose halogenated waste via approved hazardous waste protocols, as per GHS guidelines (H315, H319, H335 codes) .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce diverse substituents at the iodine position?

The C–I bond in position 6 is ideal for palladium-catalyzed cross-coupling. For Suzuki-Miyaura reactions, use Pd(PPh3_3)4_4 (5 mol%) with arylboronic acids in THF/water (3:1) at 80°C. For alkylations, employ Ni-catalyzed Kumada coupling with Grignard reagents in anhydrous ether . Monitor reaction progress via TLC and optimize ligand choice (e.g., XPhos for sterically hindered partners) to minimize byproducts .

Q. What computational methods are effective in predicting the electronic and intermolecular interactions of this compound?

  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···F, π-π stacking) using CrystalExplorer. For example, trifluoromethyl groups exhibit strong F···F and C–F···H contacts, influencing crystal packing .
  • ADMET Prediction : Tools like SwissADME evaluate drug-likeness (e.g., logP, solubility) and toxicity risks (e.g., mitochondrial membrane disruption) .

Q. How can X-ray crystallography resolve structural ambiguities in halogenated quinolines, and what challenges arise during refinement?

Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles. For example, the dihedral angle between quinoline and substituents (e.g., cyclopropyl groups) can be measured to assess steric effects . Challenges include:

  • Disorder in Halogen Positions : Use restraints (ISOR, DELU) to model iodine/cl chlorine thermal motion.
  • Twinned Crystals : Apply twin laws (e.g., BASF parameter) in refinement .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., DNA gyrase) via fluorescence polarization.
  • Antimicrobial Testing : Perform MIC assays in Mueller-Hinton broth against Gram-positive/negative strains .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to identify antineoplastic potential .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Solvent Reduction : Replace toluene with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-coupling reactions.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 4 hours) and energy consumption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-iodo-2-(trifluoromethyl)quinoline
Reactant of Route 2
4-Chloro-6-iodo-2-(trifluoromethyl)quinoline

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